molecular formula C14H28N2O4 B14624472 morpholine;1-nitrodecan-2-one CAS No. 55922-40-2

morpholine;1-nitrodecan-2-one

Cat. No.: B14624472
CAS No.: 55922-40-2
M. Wt: 288.38 g/mol
InChI Key: SXUYPAOGKWGNDU-UHFFFAOYSA-N
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Description

Morpholine;1-nitrodecan-2-one is a compound that combines the structural features of morpholine and a nitroalkane Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, while 1-nitrodecan-2-one is a nitroalkane with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine;1-nitrodecan-2-one typically involves the reaction of morpholine with 1-nitrodecan-2-one under controlled conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-nitrodecan-2-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholine;1-nitrodecan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives of this compound.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Morpholine;1-nitrodecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of morpholine;1-nitrodecan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A six-membered heterocyclic compound with nitrogen and oxygen atoms.

    1-Nitrodecane: A nitroalkane with a nitro group attached to a decane chain.

    2-Nitropropane: A nitroalkane with a nitro group attached to a propane chain.

Uniqueness

Morpholine;1-nitrodecan-2-one is unique due to the combination of the morpholine ring and the nitroalkane structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

55922-40-2

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

morpholine;1-nitrodecan-2-one

InChI

InChI=1S/C10H19NO3.C4H9NO/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-3-6-4-2-5-1/h2-9H2,1H3;5H,1-4H2

InChI Key

SXUYPAOGKWGNDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C[N+](=O)[O-].C1COCCN1

Origin of Product

United States

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